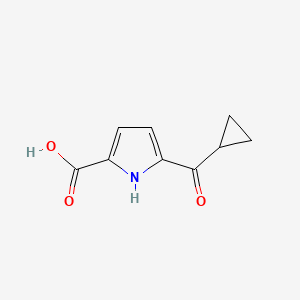
3-Methoxy-1lambda6-thiane-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1lambda6-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound with the molecular formula C6H10O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1lambda6-thiane-1,1,4-trione typically involves the reaction of tetrahydrothiopyran derivatives with methoxy groups under controlled conditions. One common method includes the oxidation of 3-methoxytetrahydro-4H-thiopyran-4-one using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1lambda6-thiane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents.
Reduction: Reduction to thiols or thioethers using reducing agents.
Substitution: Nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Thioethers: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3-Methoxy-1lambda6-thiane-1,1,4-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1lambda6-thiane-1,1,4-trione involves its interaction with various molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s sulfur atom plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxytetrahydro-4H-thiopyran-4-one: A precursor in the synthesis of 3-Methoxy-1lambda6-thiane-1,1,4-trione.
Leptospermone: A β-triketone with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10O4S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-methoxy-1,1-dioxothian-4-one |
InChI |
InChI=1S/C6H10O4S/c1-10-6-4-11(8,9)3-2-5(6)7/h6H,2-4H2,1H3 |
InChI Key |
DLHRWXCWQINXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CS(=O)(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloroisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12329721.png)





![2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-](/img/structure/B12329742.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hcl](/img/structure/B12329759.png)

